Enhanced Keto-Enol Tautomerization Rate in Aqueous Micellar Systems: ATLO vs. ACHE
2-Acetyl-1-tetralone (ATLO) exhibits a significantly faster rate of base-catalyzed keto-enol tautomerization compared to the non-aromatic analog 2-acetylcyclohexanone (ACHE) in microheterogeneous media. This rate difference is attributed to the aromatic ring's influence on the β-diketone system, a feature absent in ACHE [1].
| Evidence Dimension | Observed tautomerization rate constant (k_obs) in aqueous micellar solutions |
|---|---|
| Target Compound Data | Faster tautomerization rate (specific k_obs values reported in study under various surfactant conditions) [1] |
| Comparator Or Baseline | 2-Acetylcyclohexanone (ACHE) |
| Quantified Difference | ATLO undergoes tautomerization more rapidly than ACHE under identical base-catalyzed conditions in cationic and anionic micellar media [1]. |
| Conditions | Base-catalyzed conditions in DMSO-water mixtures and aqueous micellar solutions (anionic and cationic surfactants) with buffers [1]. |
Why This Matters
The faster tautomerization rate directly impacts the compound's availability as a nucleophilic enolate, a critical parameter for reaction optimization in synthesis where 2-acetylcyclohexanone would provide insufficient reactivity.
- [1] Iglesias, E. (2005). Solvent effects versus concentration effects in determining rates of base-catalyzed keto-enol tautomerization. New Journal of Chemistry, 29, 625-632. DOI: 10.1039/B415220D. View Source
